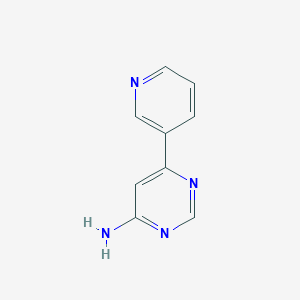
6-(Pyridin-3-yl)pyrimidin-4-amine
Cat. No. B1426182
Key on ui cas rn:
1192814-34-8
M. Wt: 172.19 g/mol
InChI Key: VPRKGLYZWQCCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08278320B2
Procedure details


A mixture of 6-chloropyrimidin-4-amine (0.324 g, 2.5 mmol), pyridin-3-ylboronic acid (0.385 g, 3.13 mmol), Na2CO3 (0.795 g, 7.5 mmol) and bis(triphenylphosphine)palladium(II) chloride (0.035 g, 0.05 mmol) were suspended in a mixture of dioxane/EtOH/water. The mixture was heated in the microwave synthesizer at 125° C. for 20 min (reaction was run twice) and concentrated. The residue was purified on by silica gel chromatography using a 10-60% ethyl acetate/hexanes gradient, followed by a 5-25% 9:1 methanol:ammonium hydroxide in ethyl acetate gradient. The desired fractions were concentrated to give an off-white solid. MS(LC/MS) R.T.=0.28; (M+H=173.13).




Name
dioxane EtOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[N:9]1[CH:14]=[CH:13][CH:12]=[C:11](B(O)O)[CH:10]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCO.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:2]2[N:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=2)[CH:10]=1 |f:2.3.4,5.6.7,^1:36,55|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.324 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=NC=N1)N
|
|
Name
|
|
|
Quantity
|
0.385 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
0.795 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0.035 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Step Two
|
Name
|
dioxane EtOH water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1.CCO.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
125 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on by silica gel chromatography
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The desired fractions were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an off-white solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
R.T.=0.28
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)C1=CC(=NC=N1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
